5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline
Description
5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound with the molecular formula C8H7BrN4. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a 1H-1,2,4-triazol-1-yl group at the 2-position.
Properties
IUPAC Name |
5-bromo-2-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQQSWQTOIUXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the following steps:
Bromination of Aniline: Aniline is first brominated to introduce a bromine atom at the 5-position. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 1H-1,2,4-Triazole: The 1H-1,2,4-triazole ring is synthesized separately, often starting from hydrazine and formamide or other suitable precursors.
Coupling Reaction: The brominated aniline is then coupled with the 1H-1,2,4-triazole derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as biaryl compounds or heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline is recognized for its potential as a pharmacologically active compound. The triazole moiety is known for its diverse biological activities, including antimicrobial and antifungal properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various pathogens. For example, compounds with similar triazole structures have shown effectiveness against Staphylococcus aureus, E. coli, and Candida albicans . The specific substitution patterns in this compound could enhance its antimicrobial potency compared to other triazole derivatives.
Case Study:
A study evaluated the antimicrobial efficacy of several triazole derivatives, including those similar to this compound. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
Agrochemicals
The compound's structural features make it a valuable intermediate in the synthesis of agrochemicals. Triazole derivatives are often used as fungicides and herbicides due to their ability to inhibit fungal growth and enhance crop protection.
Fungicidal Properties
Triazoles are commonly employed in agricultural applications for their fungicidal properties. The bromine substitution in this compound may contribute to increased efficacy against specific fungal strains.
Data Table:
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| This compound | Fungicidal | Various fungi | |
| Other Triazole Derivatives | Antifungal | C. albicans |
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials due to its unique chemical properties.
Polymer Chemistry
The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to improved performance characteristics.
Case Study:
Research has shown that incorporating triazole units into polymer frameworks can enhance their thermal and mechanical properties significantly compared to traditional polymers .
Mechanism of Action
The mechanism of action of 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The triazole ring can form hydrogen bonds and other interactions with the active site of the target, while the bromine atom may enhance binding affinity through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(1H-1,2,3-triazol-1-yl)aniline: Similar structure but with a different triazole ring.
5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline: Similar structure but with a chlorine atom instead of bromine.
2-(1H-1,2,4-triazol-1-yl)aniline: Lacks the bromine substitution.
Uniqueness
5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to the presence of both the bromine atom and the 1H-1,2,4-triazole ring, which confer specific chemical properties and reactivity. The bromine atom can participate in halogen bonding, enhancing interactions with biological targets, while the triazole ring provides versatility in forming hydrogen bonds and other interactions .
Biological Activity
5-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on antifungal and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a bromine atom at the fifth position of the aniline ring and a 1H-1,2,4-triazole moiety. The presence of these functional groups significantly influences its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C7H7BrN4 |
| Molecular Weight | 229.06 g/mol |
| Structural Formula | Structure |
Antifungal Activity
Research indicates that this compound exhibits notable antifungal properties. It has shown effectiveness against various fungal strains, making it a candidate for antifungal drug development. The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity.
Case Study: Antifungal Efficacy
In a study examining several triazole derivatives, this compound was tested against Candida albicans and Aspergillus niger. The results demonstrated an IC50 value of 12 µM against Candida albicans, indicating significant antifungal activity compared to standard antifungal agents like fluconazole (IC50 = 8 µM) .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Its structural similarity to other triazole-containing compounds suggests that it may inhibit cancer cell proliferation through multiple pathways.
This compound may exert its anticancer effects by:
- Inhibiting key signaling pathways involved in cell proliferation.
- Inducing apoptosis in cancer cells.
Research Findings
In vitro studies revealed that the compound showed cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 10.02 | Induction of apoptosis |
| MCF-7 (breast cancer) | 3.91 | Inhibition of ERK signaling pathway |
| PANC1 (pancreatic) | 0.98 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound could potentially serve as a lead for developing new anticancer agents .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Antifungal Activity (IC50) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 12 µM | HepG2: 10.02 µM; MCF-7: 3.91 µM |
| 4-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline | 15 µM | HepG2: 15 µM |
| 3-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline | 18 µM | MCF-7: 5.00 µM |
This table illustrates that while all compounds exhibit antifungal and anticancer activities, the specific positioning of the bromine atom influences their potency .
Q & A
Q. What are the established synthetic routes for 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline, and how are intermediates characterized?
Methodological Answer: A common approach involves sequential functionalization of aniline derivatives. For example:
Bromination : Introduce bromine at the 5-position of 2-(1H-1,2,4-triazol-1-yl)aniline using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 50°C).
Triazole Coupling : React 3-bromo-1H-1,2,4-triazole with 4-fluoro-1-nitrobenzene via nucleophilic aromatic substitution, followed by nitro reduction to yield the aniline moiety .
Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Characterization :
- NMR : H/C NMR confirms regiochemistry (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for triazole-substituted positions).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 253.0).
- Melting Point : Compare with literature values (e.g., 142–144°C for 4-(1H-1,2,4-triazol-1-yl)aniline derivatives) .
Q. How does the bromine substituent influence the compound’s physical and chemical properties?
Methodological Answer: The bromine atom:
- Increases Molecular Weight/Polarity : Enhances retention in reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient).
- Alters Reactivity : Activates the aryl ring for electrophilic substitution (e.g., Suzuki coupling at the 5-position).
- Affects Solubility : Reduces aqueous solubility compared to non-halogenated analogs; use DMSO or DMF for dissolution.
Comparative Data :
| Derivative | Melting Point (°C) | LogP (Predicted) |
|---|---|---|
| 4-(1H-1,2,4-Triazol-1-yl)aniline | 142–144 | 1.8 |
| 5-Bromo derivative | 155–158 (estimated) | 2.5 |
| Source: Experimental data from triazole-aniline analogs |
Q. What safety protocols are critical for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and reactions to avoid inhalation of fine particles.
- Storage : Store in a dark, dry environment at 2–8°C in airtight containers to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can regiochemical outcomes in triazole-aniline synthesis be controlled or optimized?
Methodological Answer: Regioselectivity is influenced by:
- Substrate Electronics : Electron-withdrawing groups (e.g., bromine) direct coupling to para positions.
- Catalytic Systems : Use Pd(OAc)/XPhos for selective cross-couplings.
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., 100°C, 30 min vs. 24 hr conventional heating) .
Case Study :
In a sealed-tube reaction, 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline achieved >90% yield with <5% regioisomer formation under microwave conditions .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic structural data?
Methodological Answer:
- Crystallography : Use SHELXL for refinement of single-crystal X-ray data to resolve ambiguity in triazole orientation .
- Complementary Techniques : Compare DFT-calculated NMR shifts with experimental data (e.g., gauge-including atomic orbital (GIAO) method).
Example : Discrepancies in aromatic proton assignments were resolved by overlaying X-ray-derived bond lengths with H-H COSY correlations .
Q. How can computational modeling predict biological targets for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to screen against kinase or cytochrome P450 databases (e.g., triazole analogs inhibit 5α-reductase, IC = 152 nM) .
- Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonding via the aniline NH and triazole N2).
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = -0.7) and CYP3A4 inhibition risk .
Q. What analytical methods validate batch-to-batch consistency in synthesized material?
Methodological Answer:
- HPLC-PDA : Monitor purity (>98% by area) with a C18 column (gradient: 10–90% acetonitrile in 20 min).
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
- Stability Studies : Accelerated degradation under 40°C/75% RH for 4 weeks; track decomposition via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
